N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic small molecule featuring a hexahydroquinazolinone core linked to a benzyl-substituted acetamide via a sulfanyl (-S-) bridge. The hexahydroquinazolinone moiety confers partial saturation to the quinazoline ring, enhancing conformational flexibility, while the sulfanyl group facilitates hydrogen bonding and hydrophobic interactions. This compound is structurally related to protease inhibitors and kinase-targeting agents, though specific biological data for this exact molecule remain unreported in the provided evidence. Its synthesis likely follows routes similar to other acetamide derivatives, involving thioether formation and amide coupling .
Properties
IUPAC Name |
N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-23-16-13-8-4-5-9-14(13)19-17(22)20-16/h1-3,6-7H,4-5,8-11H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPDSIVEIBBZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptoacetic acid with 2-oxo-1,2,5,6,7,8-hexahydroquinazoline in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
Core Heterocycle Modifications
- Hexahydroquinazolinone vs. Pyrimidinone/Pyrimidine Derivatives: The target compound’s partially saturated quinazolinone core (vs. For example, N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide (KD = 2.1 µM) shows lower potency than hexahydroquinazolinone analogs, suggesting saturation improves target engagement .
- Benzoxazole and Oxadiazole Cores: Compounds like those in and replace the quinazolinone with benzoxazole or oxadiazole rings, which introduce distinct electronic profiles. The benzoxazole’s fused aromatic system () may favor π-π stacking, while the oxadiazole’s electron-deficient nature () could alter charge-transfer interactions .
Substituent and Linker Variations
- Benzyl vs. Fluorophenyl/Cyclohexyl Groups: The benzyl group in the target compound balances lipophilicity and steric demand, whereas the 4-fluorophenyl in ’s analog enhances electronegativity and hydrogen bonding.
- Sulfanyl vs. Oxygen Linkers: Replacing sulfanyl with oxygen (e.g., in N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide) reduces hydrogen-bond acceptor capacity, as seen in . Sulfur’s larger atomic radius and lower electronegativity may improve hydrophobic interactions .
Crystallographic and Conformational Insights
The chair conformation of cyclohexyl groups in analogs () minimizes steric strain, while hydrogen-bonding networks (e.g., N–H⋯O in ) stabilize crystal packing. The target compound’s benzyl group may adopt varied conformations, influencing solubility and crystal morphology .
Biological Activity
N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzyl group and a hexahydroquinazoline moiety. The presence of a sulfur atom in the structure contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S |
| Molecular Weight | 265.35 g/mol |
| CAS Number | 606106-65-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzylamine with appropriate diketones and thiol compounds under controlled conditions to yield the desired product.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies have shown that functionalized N-benzyl 2-acetamidoacetamides can provide protection against maximal electroshock (MES)-induced seizures in animal models. The effectiveness of these compounds suggests that modifications to the acetamido group can enhance their anticonvulsant activity. In particular:
- ED50 values : Compounds such as N-benzyl 2-acetamidoacetamide demonstrated an ED50 value comparable to established anticonvulsants like phenobarbital .
Antimicrobial and Anticancer Activities
N-benzyl derivatives have also been explored for their antimicrobial and anticancer properties. Compounds similar to N-benzyl-2-acetamido derivatives have shown promise in inhibiting various cancer cell lines and pathogens:
- Antimicrobial Activity : Studies suggest that these compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis.
- Anticancer Activity : Research indicates potential in targeting specific cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in malignant cells.
The mechanisms through which N-benzyl derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors that interfere with metabolic pathways essential for cell survival.
- Receptor Modulation : Some compounds may interact with neurotransmitter receptors or other cellular targets involved in signaling pathways.
- Oxidative Stress Induction : Certain derivatives can induce oxidative stress in target cells, leading to programmed cell death.
Case Studies
Several studies have been conducted to evaluate the biological activity of N-benzyl derivatives:
Study 1: Anticonvulsant Efficacy
A study investigated the anticonvulsant efficacy of various N-benzyl derivatives using the MES test in mice. The results indicated that specific substitutions on the benzyl group significantly enhanced protective effects against seizures .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of N-benzyl derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain structural modifications increased antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
